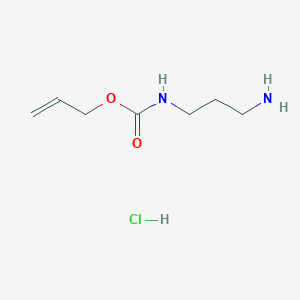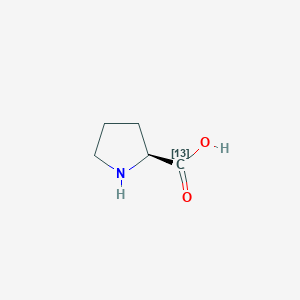
L-Prolin-1-13C
Übersicht
Beschreibung
L-Proline-1-13C is an isotopically labeled form of L-Proline . . The empirical formula is 13CC4H9O2N . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of L-Proline-1-13C is represented by the SMILES string O [13C] (=O) [C@@H]1CCCN1 . The InChI key is ONIBWKKTOPOVIA-TXZHAAMZSA-N .
Physical And Chemical Properties Analysis
L-Proline-1-13C is a solid substance with a melting point of 228 °C (dec.) (lit.) . .
Wissenschaftliche Forschungsanwendungen
Hemmer des Angiotensin-Converting-Enzyms
L-Prolin-1-13C wurde bei der Synthese und Charakterisierung von L-Prolinamid-Derivaten verwendet, die als Hemmer des Angiotensin-Converting-Enzyms (ACE) wirken. Diese Verbindungen sind aufgrund ihres potenziellen Einsatzes bei der Behandlung von Bluthochdruck und Herz-Kreislauf-Erkrankungen von Bedeutung .
Hemmung der Kollagenproduktion
Forschungen zeigen, dass L-Prolin-Analoga das Wachstum von humanen Hautfibroblasten und die Kollagenproduktion in der Kultur hemmen können, was für Studien relevant ist, die sich mit Hautalterung und Krankheiten befassen, die mit einer übermäßigen Kollagenproduktion verbunden sind .
Studien zum Zellstoffwechsel
This compound und seine Analoga sind wertvolle Reagenzien für die Untersuchung des Zellstoffwechsels und der Regulation der Makromolekülsynthese sowohl in prokaryotischen als auch in eukaryotischen Zellen. Diese Anwendung ist entscheidend für das Verständnis verschiedener Stoffwechselerkrankungen und die Entwicklung gezielter Therapien .
Industrielle Anwendungen
Neben der Grundlagenforschung finden L-Prolin-Analoga industrielle Anwendungen, insbesondere in der pharmazeutischen Industrie, wo sie bei der Arzneimittelsynthese oder als Bestandteile von Therapeutika eingesetzt werden können .
Antitumoraktivität
Einige Studien deuten darauf hin, dass L-Prolin-Analoga potenzielle Anwendungen in der Antitumoraktivität haben, was sie für die Krebsforschung und die Entwicklung neuer Krebsmedikamente wertvoll macht .
Asymmetrische Katalyse
L-Prolin ist bekanntlich als asymmetrischer Katalysator in der organischen Synthese eingesetzt, einschließlich der asymmetrischen Aldol-Cyclisierung. Diese Anwendung ist unerlässlich für die Herstellung chiraler Moleküle, die in der Pharmaindustrie wichtig sind .
Wirkmechanismus
Target of Action
L-Proline-1-13C is a variant of the amino acid L-Proline, labeled with the stable isotope Carbon-13 . As an amino acid, its primary targets are the protein structures within the body. It is incorporated into proteins during synthesis, affecting their structure and function .
Mode of Action
L-Proline-1-13C interacts with its targets (proteins) during the process of protein synthesis. The Carbon-13 label allows for the tracking of the compound’s incorporation into proteins, providing a tool for studying protein structure, function, and metabolism .
Biochemical Pathways
L-Proline-1-13C is involved in the same biochemical pathways as L-Proline. It plays a crucial role in the metabolism of proteins. The metabolism of the non-essential amino acid L-Proline is emerging as a key pathway in the metabolic rewiring that sustains cancer cells proliferation, survival, and metastatic spread .
Result of Action
The incorporation of L-Proline-1-13C into proteins can affect their structure and function, potentially leading to changes in cellular processes and behaviors. The specific effects would depend on the proteins and cells involved .
Action Environment
The action of L-Proline-1-13C can be influenced by various environmental factors. For example, the availability of other amino acids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence protein structure and function, potentially affecting the action of L-Proline-1-13C .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
L-Proline-1-13C participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme proline dehydrogenase (PRODH), which catalyzes the first step in the degradation pathway of proline, converting it to glutamate . This interaction is vital for maintaining cellular redox homeostasis .
Cellular Effects
L-Proline-1-13C influences various types of cells and cellular processes. It plays a key role in maintaining and strengthening heart muscles . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that proline metabolism is a critical system for integrating signals in cancer and viral metabolic reprogramming .
Molecular Mechanism
The molecular mechanism of L-Proline-1-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a substrate for PRODH, it contributes to the production of reactive oxygen species (ROS) and ATP during its catabolism . This process is particularly clear in cancer proliferation and metastatic outgrowth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Proline-1-13C change over time. For instance, a study showed that the intracellular level of proline, glutamate, and glutamine decreased in cells expressing the PRODH variants compared to control cells . This suggests that L-Proline-1-13C effectively interacts with the oxidation products of methyl linoleate and alters their formation and oxidation path in the dry system .
Dosage Effects in Animal Models
The effects of L-Proline-1-13C vary with different dosages in animal models. For instance, supplementing varying amounts of proline to a proline-free chemically defined diet in young pigs improved daily growth rate and feed efficiency while reducing concentrations of urea .
Metabolic Pathways
L-Proline-1-13C is involved in the proline metabolic pathway, which includes proline synthesis and catabolism . Proline is synthesized from glutamate or ornithine, and the immediate precursor glutamate-γ-semialdehyde (GSAL) can be synthesized by P5CS in the mitochondria or ornithine aminotransferase (OAT) in the cytosol .
Subcellular Localization
The subcellular localization of L-Proline-1-13C and its effects on activity or function are not explicitly documented. It is known that the enzyme PRODH, which interacts with L-Proline-1-13C, is bound to the mitochondrial inner membranes , suggesting that L-Proline-1-13C may also be localized in the mitochondria during its catabolism.
Eigenschaften
IUPAC Name |
(2S)-pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-TXZHAAMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584372 | |
| Record name | L-(~13~C)Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81202-06-4 | |
| Record name | L-(~13~C)Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




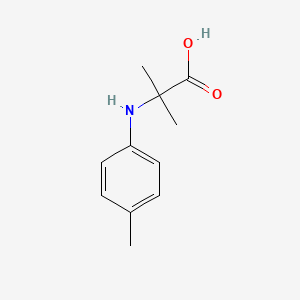

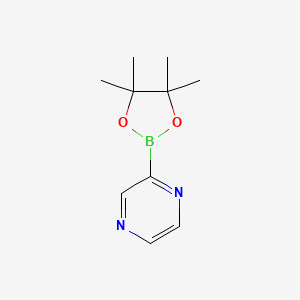

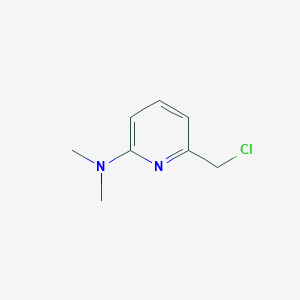



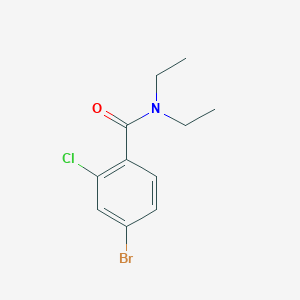
![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)

